
Comparison of unimolecular vs. radical
decomposition mechanisms for Di-tert-butyl

disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Di-tert-butyl disulfide

Cat. No.: B089511 Get Quote

Unimolecular vs. Radical Decomposition of Di-
tert-butyl Disulfide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of di-tert-butyl disulfide (DTBDS) is a critical process in various

chemical applications, from industrial sulfiding to the generation of reactive intermediates in

organic synthesis. Understanding the underlying mechanisms of this decomposition is

paramount for controlling reaction outcomes and optimizing process conditions. This guide

provides an objective comparison of the two primary competing pathways for the thermal

decomposition of DTBDS: a unimolecular elimination and a free-radical chain reaction. This

analysis is supported by experimental data to elucidate the conditions under which each

mechanism predominates.

At a Glance: Unimolecular vs. Radical
Decomposition
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Feature
Unimolecular
Decomposition

Radical Decomposition

Primary Mechanism

Concerted, intramolecular

elimination via a four-centered

transition state.

Homolytic cleavage of the S-S

bond followed by a radical

chain reaction.

Key Products
Isobutene (major), Hydrogen

Disulfide (H₂S₂) (major)

Isobutene, Isobutane,

Hydrogen Sulfide (H₂S),

Elemental Sulfur

Kinetics First-order

Complex kinetics, often

initiated as a first-order

process (S-S cleavage)

Activation Energy (Ea) ~177-184 kJ/mol
Initiation step (S-S cleavage)

~285 kJ/mol

Favored Conditions
Lower temperatures (approx.

250-400°C)

Higher temperatures (>400°C),

photochemical conditions,

presence of radical initiators

Effect of Radical Inhibitors Rate is largely unaffected. Rate is significantly reduced.

Mechanistic Pathways
The thermal decomposition of di-tert-butyl disulfide can proceed through two distinct and

competing mechanisms. The prevailing pathway is highly dependent on the reaction conditions,

particularly temperature.

Unimolecular Decomposition Pathway
At moderately elevated temperatures, experimental evidence strongly supports a unimolecular

decomposition mechanism. This pathway involves an intramolecular hydrogen transfer through

a four-centered transition state, leading to the direct formation of isobutene and tert-butyl

persulfide (t-BuSSH). The tert-butyl persulfide is unstable and rapidly decomposes to produce

a second molecule of isobutene and hydrogen disulfide (H₂S₂). The overall reaction follows

first-order kinetics.
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Caption: Unimolecular decomposition of di-tert-butyl disulfide.

Radical Decomposition Pathway
At higher temperatures or under photochemical conditions, a free-radical mechanism becomes

more significant. This pathway is initiated by the homolytic cleavage of the relatively weak

sulfur-sulfur bond to generate two tert-butylthiyl radicals (t-BuS•). These highly reactive radicals

can then propagate a chain reaction through several steps, including hydrogen abstraction
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from another DTBDS molecule or β-scission to produce isobutene and a thiyl radical. The

presence of isobutane in the product mixture is a strong indicator of a radical pathway, as it is

formed through hydrogen abstraction by tert-butyl radicals.

Initiation Propagation Termination
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Caption: Radical decomposition pathway of di-tert-butyl disulfide.

Experimental Data and Comparison
The following tables summarize key experimental data obtained from gas-phase thermolysis

studies of di-tert-butyl disulfide.

Table 1: Kinetic Parameters for the Unimolecular
Decomposition
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The thermal decomposition of di-tert-butyl disulfide has been shown to follow first-order

kinetics in the temperature range of 246-400°C.[1] The Arrhenius parameters for this

unimolecular process have been determined in both static and flow systems.[1]

Experimental
System

Temperature Range
(°C)

Pre-exponential
Factor (A, s⁻¹)

Activation Energy
(Ea, kJ/mol)

Static System 246 - 300 10¹³·⁶ ± ⁰·² 177 ± 2

Stirred-Flow System 330 - 400 10¹⁴·⁶ ± ⁰·⁴ 184 ± 4

Data from Martin, G., & Barroeta, N. (1976). Gas-phase thermolysis of sulphur compounds.

Part I. Di-t-butyl disulphide. Journal of the Chemical Society, Perkin Transactions 2, (12), 1421-

1425.[1]

Table 2: Product Distribution from Gas-Phase
Thermolysis
The product distribution provides significant insight into the operating decomposition

mechanism. The predominance of isobutene and the minimal formation of isobutane in the

330-400°C range strongly support the unimolecular pathway.[1]

Product
Mole % (Stirred-Flow, 330-
400°C)[1]

Likely Origin

Isobutene ~95% Unimolecular elimination

Isobutane ~5%

Radical pathway (H-

abstraction by tert-butyl

radicals)

Hydrogen Disulfide (H₂S₂) Major Unimolecular elimination

Hydrogen Sulfide (H₂S) Minor Decomposition of H₂S₂

Elemental Sulfur Minor Decomposition of H₂S₂
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The presence of a small amount of isobutane suggests a minor contribution from a radical

pathway even at these lower temperatures.[1] Experiments conducted with the radical inhibitor

cyclohexene showed no significant change in the overall first-order rate constant, but did lead

to an increase in the proportion of isobutane, further confirming that isobutane is a product of

radical reactions.[1]

Energetic Comparison of Initiation Steps
Decomposition Pathway Initiation Step Activation Energy (Ea)

Unimolecular Intramolecular H-transfer ~177 kJ/mol (experimental)[1]

Radical S-S Bond Homolysis
~285 kJ/mol (estimated for

dialkyl disulfides)

The significantly lower activation energy for the unimolecular pathway explains its dominance

at lower temperatures. The S-S bond dissociation energy for dialkyl disulfides is approximately

68 kcal/mol (285 kJ/mol), which serves as a reasonable estimate for the activation energy of

the radical initiation step. This higher energy barrier means that the radical pathway only

becomes competitive at significantly higher temperatures where enough thermal energy is

available to readily break the S-S bond.

Experimental Protocols
Gas-Phase Pyrolysis in a Static System
Objective: To determine the kinetics of the unimolecular decomposition of di-tert-butyl
disulfide at a constant volume.

Methodology:

A known quantity of di-tert-butyl disulfide is introduced into an evacuated and thermostated

reaction vessel of a known volume.

The vessel is maintained at a constant temperature (e.g., 246-300°C) for a specified period.

The reaction progress is monitored by measuring the total pressure increase over time using

a pressure transducer. The stoichiometry of the reaction (1 mole of reactant producing 3
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moles of gaseous products) allows for the calculation of the extent of reaction from the

pressure change.

At the end of the experiment, the products are collected and analyzed by gas

chromatography-mass spectrometry (GC-MS) to determine the product distribution.

The first-order rate constant is determined from the plot of ln(P₀/P) versus time, where P₀ is

the initial pressure of the reactant and P is the pressure at time t.

Gas-Phase Pyrolysis in a Stirred-Flow System
Objective: To study the decomposition kinetics and product formation under continuous flow

conditions, minimizing secondary reactions.

Methodology:

A carrier gas (e.g., toluene or nitrogen) is passed through a thermostated saturator

containing liquid di-tert-butyl disulfide to produce a vapor-gas mixture with a known

concentration of the reactant.

This mixture is continuously fed into a heated, stirred reaction vessel maintained at a

constant temperature (e.g., 330-400°C). The stirring ensures homogeneity of the gas mixture

within the reactor.

The effluent gas stream from the reactor is passed through a series of cold traps to

condense the unreacted disulfide and the products.

The flow rates of the inlet and outlet streams are carefully measured.

The composition of the condensed products and the effluent gas is analyzed by GC-MS.

The rate of decomposition is calculated from the difference in the amount of reactant

entering and leaving the reactor per unit time, and the rate constant is determined based on

the reactor volume and flow rates.
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Caption: Experimental workflows for studying DTBDS decomposition.

Conclusion
The thermal decomposition of di-tert-butyl disulfide proceeds via two competing

mechanisms: a unimolecular elimination and a free-radical chain reaction. Experimental data

demonstrates that at temperatures between approximately 250°C and 400°C, the unimolecular

pathway is dominant, characterized by first-order kinetics and the formation of isobutene and

hydrogen disulfide as the primary products. The radical mechanism, initiated by the homolytic

cleavage of the S-S bond, has a higher activation energy and becomes significant only at

higher temperatures or under photochemical conditions. The presence of isobutane in the

product mixture serves as a key indicator of the contribution of the radical pathway. For

professionals in fields requiring the controlled decomposition of di-tert-butyl disulfide, a

thorough understanding of these competing mechanisms and the conditions that favor each is

essential for achieving desired product distributions and reaction efficiencies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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